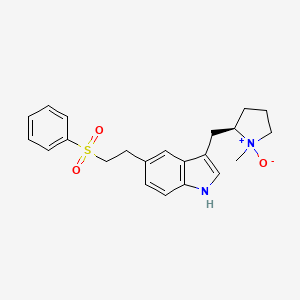

Eletriptan N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXCIRSBRHOOJE-PHSANKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217641-89-8 | |

| Record name | Eletriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Eletriptan N Oxide

General Chemical Approaches for the Synthesis of Tertiary Amine N-Oxides

The most prevalent method for synthesizing tertiary amine N-oxides is the direct oxidation of the corresponding tertiary amine. thieme-connect.dewikipedia.org This transformation can be achieved using a variety of oxidizing agents and reaction conditions, with the mechanism and stereochemical outcome being key considerations.

The choice of oxidant is crucial for the efficient and selective N-oxidation of tertiary amines. A range of reagents has been employed for this purpose, each with distinct advantages and limitations. google.com

Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids (or peracids), molecular oxygen, and ozone. wikipedia.org Hydrogen peroxide is a favored reagent, particularly on an industrial scale, due to its cost-effectiveness, high atom economy, and the generation of water as its only byproduct. google.comacs.org However, uncatalyzed oxidations with H₂O₂ can be slow, often requiring an excess of the reagent to achieve complete conversion. acs.org To enhance the reaction rate, catalysts are often employed. For instance, carbon dioxide can act as a catalyst, forming peroxymonocarbonate in situ, which oxidizes aliphatic tertiary amines much faster than hydrogen peroxide alone. acs.orggoogle.com Other catalytic systems include tungstate-exchanged layered double hydroxides, which facilitate the N-oxidation of aliphatic tertiary amines in water at room temperature with high yields. rsc.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective oxidants for tertiary amines. thieme-connect.demasterorganicchemistry.com They often provide high yields under mild conditions. thieme-connect.de A significant drawback of peroxyacids is their potential for side reactions, as they can also oxidize other functional groups like double bonds and thioethers. acs.org Furthermore, their cost and safety concerns can make them less suitable for large-scale industrial applications. acs.org

The reaction conditions, including solvent, temperature, and pH, are tailored to the specific substrate and oxidant. Solvents can range from water and alcohols to chlorinated hydrocarbons, depending on the solubility of the amine and the nature of the oxidizing agent. google.comgoogle.com

Table 1: Comparison of Common Oxidizing Agents for Tertiary Amine N-Oxidation

| Oxidizing Agent | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Cost-effective, high atom economy, produces only water as a byproduct. | Slow reaction rate without a catalyst, excess reagent may be needed. | google.comacs.org |

| Peroxyacids (e.g., m-CPBA) | High reactivity, often provides excellent yields under mild conditions. | Lower functional group tolerance, potential for side reactions, higher cost and safety concerns. | thieme-connect.deacs.orgmasterorganicchemistry.com |

| Molecular Oxygen (O₂) with Catalyst | Inexpensive oxidant. | Often requires catalysts (e.g., ruthenium trichloride) and specific conditions. | researchgate.net |

| Ozone (O₃) | Powerful oxidant. | Can lead to over-oxidation or attack at C-H bonds adjacent to the nitrogen. | |

The direct oxidation of a tertiary amine to its N-oxide is generally understood to proceed through a nucleophilic attack mechanism. The nitrogen atom of the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent (e.g., hydrogen peroxide or a peroxyacid). masterorganicchemistry.com

In the case of oxidation by a peroxyacid like m-CPBA, the amine attacks the terminal oxygen of the peroxy group, leading to the cleavage of the weak oxygen-oxygen bond. masterorganicchemistry.com Similarly, when hydrogen peroxide is the oxidant, the amine attacks one of the oxygen atoms. masterorganicchemistry.com This initial step forms an intermediate species. Subsequent proton transfer steps, which can be influenced by the solvent or other species in the reaction mixture, lead to the final N-oxide product and the reduced form of the oxidant. masterorganicchemistry.com

An alternative, though less common for simple N-oxide synthesis, is the reverse Cope cyclization. thieme-connect.de This method is typically used for synthesizing specific cyclic N-oxides like functionalized pyrrolidines and involves the cyclization of an appropriately substituted hydroxylamine. thieme-connect.de

When a tertiary amine possesses three different substituents, the resulting N-oxide has a tetrahedral nitrogen center that is chiral. libretexts.org Unlike the parent tertiary amine, which typically undergoes rapid pyramidal inversion, the N-oxide does not readily invert at the nitrogen atom. libretexts.org This stability allows for the isolation of enantiomers if the starting amine is prochiral or the resolution of racemic mixtures. libretexts.org

In the case of synthesizing an N-oxide from a chiral amine that already contains one or more stereocenters, such as Eletriptan (B1671169), the N-oxidation creates a new stereocenter at the nitrogen atom. This results in the formation of diastereomers. nih.govbeilstein-journals.org The synthesis of Eletriptan N-Oxide from (R)-Eletriptan yields two diastereomeric N-oxide isomers. nih.govbeilstein-journals.org The diastereoselectivity of the oxidation can be influenced by the reagents and conditions used, and in some cases, diastereoselective oxidation of substrates like proline derivatives has been achieved to produce homochiral N-oxides.

Examination of Reaction Mechanisms in N-Oxidation

Dedicated Chemical Synthesis of this compound Analogs

The synthesis of this compound is primarily undertaken to produce analytical standards for identifying and quantifying it as a process-related impurity or metabolite of Eletriptan. nih.govbeilstein-journals.orgresearchgate.net

The direct and logical precursor for the synthesis of this compound is Eletriptan base. nih.govbeilstein-journals.org Eletriptan, chemically named (R)-5-[2-(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, contains a tertiary amine within its N-methylpyrrolidine ring, which is the site of oxidation. nih.govdrugbank.com Syntheses reported in the literature start with Eletriptan base to generate the corresponding N-oxide. beilstein-journals.orggoogle.com

Specific laboratory-scale synthetic pathways for this compound have been documented, primarily involving the direct oxidation of Eletriptan. The choice of oxidant and reaction conditions has been explored to achieve this transformation. Two notable methods have been reported.

One method involves the oxidation of Eletriptan using aqueous hydrogen peroxide in the presence of a catalyst. In this procedure, Eletriptan is treated with approximately 50% (w/w) aqueous hydrogen peroxide with catalytic amounts of ammonium (B1175870) molybdate (B1676688) in methanol (B129727). nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds at room temperature, and the resulting N-oxide isomers are subsequently isolated. beilstein-journals.org

A second reported method utilizes a peroxyacid as the oxidant. Eletriptan base is dissolved in a solvent such as methylene (B1212753) chloride and cooled to a low temperature (e.g., 0-5 °C). A solution of meta-chloroperbenzoic acid (m-CPBA) in methylene chloride is then added slowly. google.com The reaction mixture is stirred at this low temperature for a couple of hours to complete the oxidation. google.com

Both synthetic routes yield a mixture of the two possible diastereomeric N-oxides, which can be separated for characterization using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.govbeilstein-journals.org

Table 2: Summary of Synthetic Pathways to this compound

| Starting Material | Oxidizing Agent / Catalyst | Solvent | Key Conditions | Yield | Products | Citations |

|---|---|---|---|---|---|---|

| Eletriptan Base | Aqueous Hydrogen Peroxide (~50% w/w) / Ammonium Molybdate | Methanol | Room temperature (25-30 °C) | 71% | Mixture of this compound diastereomers | beilstein-journals.org |

Purification and Isolation Techniques for this compound Isomers

This compound can exist as isomers, which may arise during the synthesis of Eletriptan or through oxidative degradation. beilstein-journals.org The separation and isolation of these isomers are critical for accurate characterization and to control impurity levels in Eletriptan hydrobromide.

One established method for the preparation and separation of this compound isomers involves the oxidation of Eletriptan base. beilstein-journals.orggoogle.com In a typical procedure, Eletriptan base is treated with an oxidizing agent such as m-chloroperbenzoic acid in a solvent like methylene chloride at a controlled temperature, often between 0-5 °C. google.com This reaction leads to the formation of the N-oxide.

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Eletriptan base | m-chloroperbenzoic acid | Methylene chloride | 0-5 °C | This compound | google.com |

The resulting mixture, containing the N-oxide isomers, can then be subjected to purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed to separate the individual isomers. beilstein-journals.org The isolated isomers can be further characterized using spectroscopic methods like 1H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. beilstein-journals.org

Column chromatography is another effective technique for isolating this compound impurities from Eletriptan or its salts. google.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a gradient of eluents to separate the N-oxide from the main compound. google.com The choice of solvents for isolation can include water, alcohols, hydrocarbons, ketones, ethers, and nitriles, or mixtures thereof. google.com

Strategies for Enhancing Synthetic Yield and Purity

Controlling the formation of this compound as an impurity during the synthesis of Eletriptan is a key strategy for enhancing the purity of the final product. This compound isomers are known contaminants that can form through air oxidation. beilstein-journals.org The combined contamination of these isomers in Eletriptan hydrobromide can range from 0.05–0.25%. beilstein-journals.org

A primary strategy to minimize the formation of this impurity is the use of peroxide-free solvents during the final stages of the Eletriptan synthesis. beilstein-journals.org Additionally, controlling reaction conditions, such as temperature, can also play a role. For instance, the formation of a tetracyclic impurity from Eletriptan hydrobromide using aqueous hydrogen peroxide is temperature-dependent and can be controlled by using peroxide-free aprotic solvents at lower temperatures. beilstein-journals.org

For the synthesis of highly pure Eletriptan hydrobromide, processes have been developed that yield the final product with a purity of over 99.5%, with the N-oxide impurity below the detection limit or less than 0.15%. google.comquickcompany.in These processes often involve careful control of reaction conditions and purification of intermediates. google.comgoogle.com For example, the isolation of the N-acetyl intermediate during the synthesis can help remove many potential impurities. quickcompany.in The use of mild bases during deprotection steps can also yield intermediates with acceptable impurity levels. quickcompany.in

Biocatalytic and Enzymatic Approaches to N-Oxide Formation

Biocatalytic methods offer an alternative, often more selective, route to the formation of N-oxides compared to traditional chemical synthesis.

In Vitro Enzymatic N-Oxidation Pathways (e.g., Flavin-Containing Monooxygenases)

Flavin-containing monooxygenases (FMOs) are a key family of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs containing nucleophilic heteroatoms like nitrogen. plos.org These enzymes catalyze N-oxidation reactions and are considered important in the detoxification of many compounds. nih.gov FMOs, particularly FMO1 and FMO3, are the primary isoforms expressed in the liver and are responsible for the N-oxidation of numerous substrates. plos.org

Eletriptan is known to be metabolized in the liver, and one of its minor metabolites is the N-oxide. nih.gov While the primary metabolic pathway for Eletriptan is N-demethylation by cytochrome P450 3A4 (CYP3A4), the formation of the N-oxide metabolite suggests the involvement of other enzymatic systems. nih.gov FMOs are strong candidates for this transformation due to their known role in N-oxidizing tertiary amines. scispace.com

The general mechanism of FMOs involves the oxygenation of substrates through a nucleophilic addition reaction. plos.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen to carry out the oxidation. plos.org The study of FMO-mediated metabolism of various compounds, such as tamoxifen (B1202) and clomiphene, has demonstrated the ability of these enzymes to produce N-oxide products. scispace.com

Investigation of Microbial Transformation for N-Oxide Generation

While specific studies on the microbial transformation of Eletriptan to its N-oxide are not extensively documented in the provided search results, microbial biocatalysis is a well-established method for generating drug metabolites. Microorganisms contain a diverse array of enzymes, including oxidoreductases that can perform N-oxidation reactions. The investigation of various microbial strains could potentially identify biocatalysts capable of efficiently converting Eletriptan to this compound. This approach could offer a green and selective alternative to chemical synthesis for producing this metabolite for research and analytical purposes.

Advanced Spectroscopic and Chromatographic Structural Elucidation of Eletriptan N Oxide

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of Eletriptan (B1671169) N-Oxide. These methods offer insights into the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of Eletriptan N-Oxide through fragmentation analysis. researchgate.netpillbuys.com

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. conicet.gov.arrsc.org In positive ion mode, ESI-MS of this compound typically reveals a prominent protonated molecule [M+H]⁺. pillbuys.com The molecular formula of this compound is C₂₂H₂₆N₂O₃S, with a corresponding molecular weight of 398.52 g/mol . pharmaffiliates.comsimsonpharma.com The ESI-MS spectrum will therefore show a peak at an m/z (mass-to-charge) ratio of approximately 399. google.com This parent ion is consistent with the assigned structure of (R)-5-[2-(phenylsulfonyl)ethyl]-3-[(1-methyl-2-pyrrolidinyl-N-oxide)methyl]-1H-indole. google.com

A characteristic fragmentation of N-oxides in ESI-MS is the loss of an oxygen atom, a process sometimes referred to as deoxygenation. nih.gov This can be a thermally activated process within the ion source. nih.gov

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the selected parent ion and analyzing the resulting daughter ions. For this compound, the protonated molecule at m/z 399 is isolated and subjected to collision-induced dissociation (CID). conicet.gov.ar The fragmentation pattern provides a fingerprint of the molecule's structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of MS/MS of similar compounds can be applied. The fragmentation would likely involve cleavages at the weaker bonds, such as the N-O bond and bonds within the pyrrolidine (B122466) ring and the ethylsulfonyl side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. beilstein-journals.orgresearchgate.net Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound. google.com

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. While a complete, assigned ¹H NMR spectrum for this compound is not available in the search results, the spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) and phenylsulfonyl groups, as well as signals for the aliphatic protons of the pyrrolidine ring and the ethyl side chain. The presence of the N-oxide functionality would cause a downfield shift of the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to Eletriptan itself.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is a representation of expected chemical shifts based on general principles and may not reflect exact experimental values.

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Indole & Phenylsulfonyl) | 7.0 - 8.0 |

| Pyrrolidine Ring (adjacent to N-oxide) | 3.0 - 4.0 |

| Other Aliphatic Protons | 1.5 - 3.0 |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. hw.ac.uk The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. libretexts.org As with ¹H NMR, the N-oxide group in this compound would deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield) compared to the parent drug. libretexts.org The spectrum would show distinct regions for the sp²-hybridized aromatic and vinyl carbons and the sp³-hybridized aliphatic carbons. hw.ac.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: This table is a representation of expected chemical shifts based on general principles and may not reflect exact experimental values.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Indole & Phenylsulfonyl) | 110 - 140 |

| Pyrrolidine Ring (adjacent to N-oxide) | 60 - 80 |

| Other Aliphatic Carbons | 20 - 60 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed molecular structure of this compound. These experiments provide correlation data that reveal connectivity between atoms through chemical bonds or through space.

COSY (COrrelation SpectroscopY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the analysis of this compound, COSY spectra would reveal correlations between adjacent protons in the pyrrolidine ring, the ethylsulfonyl side chain, and the indole core. For instance, the protons on adjacent carbons in the pyrrolidine ring would show cross-peaks, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is instrumental in assigning the carbon signals of this compound by linking them to their corresponding, and often more easily assigned, proton signals. For example, the proton signal of the methyl group on the pyrrolidine nitrogen would show a cross-peak to the corresponding methyl carbon signal.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides information about the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.

The collective data from these 2D NMR experiments provide a detailed and unambiguous structural confirmation of this compound. researchgate.netslideshare.net

Table 1: Representative 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. |

| HSQC | ¹H – ¹³C | Correlates protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C | Shows long-range (2-4 bond) correlations between protons and carbons. |

| NOESY | ¹H – ¹H | Reveals protons that are spatially close. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. bellevuecollege.eduresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the N-oxide group introduces a characteristic stretching vibration. Other key absorptions would include those for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, the S=O stretches of the sulfonyl group, and C-N stretches. google.comnih.gov The region from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region and contains complex absorptions unique to the molecule. apacwomen.ac.in

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. researchgate.net For this compound, Raman spectroscopy could provide additional details on the phenyl and indole ring systems and the sulfonyl group.

Table 2: Expected IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Indole | N-H stretch | 3400-3300 |

| Alkane/Aromatic | C-H stretch | 3100-2850 |

| Sulfonyl | S=O stretch (asymmetric & symmetric) | 1350-1300 and 1160-1120 |

| N-Oxide | N-O stretch | ~970-950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). ijprajournal.comijnrd.org

The UV-Vis spectrum of this compound is primarily determined by the chromophoric systems within its structure, namely the indole ring and the phenylsulfonyl group. The conjugation within the indole system and the phenyl ring leads to characteristic π → π* transitions. ijnrd.orgmsu.edu The introduction of the N-oxide group can cause a slight shift in the absorption maxima compared to the parent drug, Eletriptan. The spectrum is typically recorded in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and the wavelengths of maximum absorbance (λmax) are reported. For quantitative analysis, a detection wavelength of around 225 nm is often used for Eletriptan and its impurities. oaji.net

Table 3: Key Chromophoric Systems in this compound

| Chromophore | Type of Electronic Transition | Approximate Absorption Region |

|---|---|---|

| Indole Ring | π → π* | UV Region |

Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating this compound from the parent drug and other related substances, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities. oaji.net A reversed-phase HPLC method is typically employed for Eletriptan and its impurities. ijpcbs.com In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ijpsr.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being more polar than Eletriptan, generally has a shorter retention time under reversed-phase conditions. google.com The method can be optimized by adjusting the mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution between Eletriptan, this compound, and other potential impurities. ijpcbs.comijpsr.com Detection is commonly performed using a UV detector. ijpcbs.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). eag.comchromatographytoday.com This results in significantly higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. nih.govau.dk

For the analysis of this compound, a UHPLC method would offer several advantages, including sharper peaks (leading to increased sensitivity) and the ability to resolve closely eluting impurities more effectively. chromatographytoday.com The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. eag.com

Table 4: Comparison of HPLC and UHPLC for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Gas Chromatography (GC) for Volatile Related Substances

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov While Eletriptan and this compound are non-volatile and therefore not suitable for direct GC analysis, GC is important for detecting and quantifying any volatile impurities that may be present from the synthesis process. chromatographyonline.commdpi.com

This could include residual solvents or volatile reagents. The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system, where the volatile components are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS) for definitive identification of the volatile substances. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) for Chiral and Polar Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious analytical technique, offering significant advantages for the separation of complex molecules, including chiral and polar compounds like this compound. shimadzu.comselvita.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Supercritical CO₂ possesses unique properties, exhibiting gas-like low viscosity and high diffusivity, while maintaining liquid-like solvating power. nih.gov These characteristics enable highly efficient and rapid separations, often surpassing the performance of traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

The application of SFC is particularly relevant for the structural elucidation of this compound due to two key molecular features: its chirality and its polarity. Eletriptan itself is a chiral molecule, meaning its N-oxide derivative also possesses a chiral center, resulting in enantiomers that may exhibit different biological activities. selvita.comgoogle.com Furthermore, the N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, Eletriptan.

Chiral Separations with SFC

The separation of enantiomers is a critical task in pharmaceutical analysis to ensure the quality and efficacy of a drug. chromatographyonline.com SFC is exceptionally well-suited for chiral separations. selvita.com The technique is predominantly performed using Chiral Stationary Phases (CSPs), which are designed to interact differently with each enantiomer of a chiral compound.

Key Research Findings:

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most widely used and have demonstrated high success rates for a broad range of chiral compounds in SFC. waters.comchromatographyonline.com These columns provide the necessary stereoselective interactions to resolve enantiomeric pairs. The direct separation on a CSP is the most common approach in modern chromatography.

Mobile Phase Composition: The mobile phase in chiral SFC typically consists of supercritical CO₂ mixed with a polar organic modifier, often an alcohol like methanol (MeOH), ethanol (B145695) (EtOH), or isopropanol (B130326) (2-PrOH). chiraltech.com These modifiers are crucial for eluting the analytes from the column and can influence enantioselectivity. chiraltech.com For basic compounds, small amounts of a basic additive (e.g., triethylamine (B128534) - TEA) may be added to the modifier to improve peak shape and resolution. chiraltech.com

Advantages over LC: Compared to normal-phase liquid chromatography, which often requires toxic solvents like hexane, SFC is considered a "green" technology due to its reliance on non-toxic, inexpensive, and readily available CO₂. selvita.com It also allows for higher flow rates and faster column equilibration, significantly reducing analysis times. chromatographyonline.com

Separation of Polar Compounds

While supercritical CO₂ is non-polar, SFC can be effectively adapted for the analysis of polar compounds like this compound through the use of mobile phase modifiers. shimadzu.com The addition of polar co-solvents, such as methanol, to the CO₂ mobile phase increases its solvent strength, enabling the elution of polar analytes.

Key Research Findings:

Modifier Selection: The choice and concentration of the co-solvent are critical parameters in developing SFC methods for polar compounds. waters.com Alcohols are preferred modifiers as they can engage in hydrogen bonding and dipole-dipole interactions, enhancing selectivity. chromatographyonline.com The polarity range of compounds that can be analyzed by SFC is surprisingly broad, challenging the misconception that the technique is only for non-polar molecules. chromatographyonline.com

Additives: For ionizable polar compounds, such as N-oxides which can be basic, additives are often incorporated into the mobile phase. These additives, which can be acidic or basic, help to minimize undesirable interactions between the analyte and the stationary phase, resulting in improved peak symmetry and chromatographic efficiency. chromatographyonline.com

Orthogonality to Reversed-Phase LC: SFC provides a separation mechanism that is orthogonal to the widely used reversed-phase liquid chromatography (RPLC). chromatographyonline.comchromatographyonline.com This means that the two techniques separate compounds based on different properties, making their combined use a powerful strategy for comprehensive sample analysis and impurity profiling.

The table below summarizes typical starting conditions for developing an SFC method for a chiral and polar compound like this compound.

Table 1: Representative SFC Method Parameters for Chiral and Polar Analyte Separation

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose-derived) | Provides stereoselective interactions required for resolving enantiomers. waters.comchromatographyonline.com |

| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, offering low viscosity and high diffusivity for efficient separation. shimadzu.com |

| Mobile Phase B (Co-solvent) | Methanol or Ethanol | Increases mobile phase polarity to elute polar analytes like N-oxides. chiraltech.com |

| Additive | 0.1 - 1.0% Triethylamine (TEA) in Co-solvent | Improves peak shape and resolution for basic compounds by minimizing tailing. chiraltech.com |

| Gradient | 5% to 40% Co-solvent over 10 minutes | A gradient elution is typically used to effectively separate compounds with varying polarities. |

| Flow Rate | 2-4 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase, leading to faster analyses. nih.gov |

| Back Pressure | 100-150 bar | Maintained to ensure the CO₂ remains in a supercritical or subcritical state. chromatographyonline.com |

| Temperature | 35-40 °C | Used to fine-tune selectivity and optimize the separation. waters.com |

| Detection | UV-Vis and Mass Spectrometry (MS) | UV provides quantitative data, while MS provides mass information for structural confirmation. |

Formation Pathways and Stability Assessment of Eletriptan N Oxide

Oxidative Biotransformation Mechanisms Leading to N-Oxide Formation (In Vitro and Preclinical Contexts)

The formation of Eletriptan (B1671169) N-oxide is a notable pathway in the metabolism of eletriptan. psu.eduajrconline.org In vivo and in vitro studies have identified this N-oxidation product as one of the two major circulating metabolites, although it has demonstrated no pharmacological activity in animal models. mpa.se The biotransformation of eletriptan is extensive and occurs primarily in the liver. nih.gov

Cytochrome P450 (CYP) Enzyme-Mediated N-Oxidation

In vitro studies utilizing human liver microsomes have pinpointed the cytochrome P450 (CYP) system, specifically the CYP3A4 isoenzyme, as the primary catalyst for eletriptan metabolism. drugbank.commpa.sewikidoc.org This is further supported by the observation of increased plasma concentrations of eletriptan when co-administered with potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin. mpa.se While N-demethylation to form N-desmethyl eletriptan is a principal metabolic route mediated by CYP3A4, N-oxidation is also a significant pathway. psu.edumedchemexpress.com

Table 1: Key Enzymes in Eletriptan Metabolism

| Enzyme Family | Specific Enzyme | Role in Eletriptan Metabolism | Primary Metabolites |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Primary metabolizing enzyme. drugbank.commpa.sewikidoc.org | N-desmethyl eletriptan, Eletriptan N-oxide. psu.edunih.gov |

Flavin-Containing Monooxygenase (FMO) Catalyzed N-Oxidation

Flavin-containing monooxygenases (FMOs) are a class of enzymes known for catalyzing the oxygenation of various nitrogen- and sulfur-containing compounds. researchgate.netfrontiersin.orgplos.org These enzymes, particularly FMO3 which is abundant in the adult human liver, play a significant role in the metabolism of xenobiotics by converting them into more soluble forms for excretion. uniprot.orggenecards.org The mechanism of FMOs involves the use of a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and oxygen to form a stable hydroperoxyflavin intermediate, which then oxygenates nucleophilic substrates. frontiersin.orgplos.org

While the primary focus of eletriptan metabolism has been on CYP enzymes, the chemical structure of eletriptan, containing a tertiary amine in the pyrrolidine (B122466) ring, makes it a potential substrate for FMO-catalyzed N-oxidation. Other triptans have been shown to be metabolized to their N-oxide derivatives. google.com Although direct studies extensively detailing the specific contribution of FMOs to this compound formation are not as prevalent as those for CYPs, the known function of FMOs in N-oxidation of similar compounds suggests a likely involvement. researchgate.netplos.org

Non-Enzymatic Oxidative Pathways in Biological Systems

Beyond enzymatic catalysis, non-enzymatic oxidation can also contribute to the formation of N-oxides in biological systems. However, specific research detailing non-enzymatic oxidative pathways for this compound formation within a biological context is limited. In general, such pathways could involve reactive oxygen species (ROS) generated during normal cellular metabolism, but the extent of their contribution to eletriptan N-oxidation in vivo remains to be fully elucidated.

Chemical Degradation Pathways of Eletriptan Yielding N-Oxide

Eletriptan hydrobromide can degrade under certain conditions, leading to the formation of impurities, including this compound. pillbuys.com Understanding these degradation pathways is important for ensuring the quality and stability of pharmaceutical formulations.

Oxidative Degradation under Environmental Conditions (e.g., air oxidation)

Eletriptan has been shown to be susceptible to oxidative degradation. ijpsr.comgoogle.com Forced degradation studies have demonstrated that eletriptan degrades when exposed to oxidative stress, such as in the presence of hydrogen peroxide. pillbuys.comijpsr.comresearchgate.net One of the major degradation products formed under these conditions is the N-oxide. ijpsr.comresearchgate.net

The formation of this compound isomers has been noted as a potential issue, arising from oxidation in the air. nih.govresearchgate.net These isomers can be synthesized for use as reference standards by oxidizing eletriptan with hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) molybdate (B1676688). nih.govresearchgate.netbeilstein-journals.org The presence of these N-oxide impurities in eletriptan hydrobromide has been reported at levels of 0.05–0.25%. nih.govbeilstein-journals.org To minimize the formation of this impurity during manufacturing, the use of peroxide-free solvents is recommended. beilstein-journals.org

Table 2: Summary of Forced Degradation Studies on Eletriptan Hydrobromide

| Stress Condition | Reagent/Condition | Duration | Degradation | Major Products | Reference |

|---|---|---|---|---|---|

| Oxidation | 15% H₂O₂ (v/v) | 5 hours | Significant (88.04% recovery) | One major product | pillbuys.com |

| Oxidation | 3% H₂O₂ | 24 hours | ~6% degradation | Not specified | researchgate.net |

| Oxidation | 10% w/v H₂O₂ | Not specified | Considerable degradation | One major degradation product | ijpsr.com |

| Acid Hydrolysis | 1 mol L⁻¹ HCl | 8 hours | No significant degradation | - | pillbuys.com |

| Base Hydrolysis | 1 mol L⁻¹ NaOH | 8 hours | No significant degradation | - | pillbuys.com |

| Thermal Degradation | 75 °C | 8 hours | No significant degradation | - | pillbuys.com |

| Photolysis | Daylight exposure | 48 hours | No significant degradation | - | pillbuys.com |

Photolytic Degradation Mechanisms

The stability of eletriptan under photolytic stress has been investigated in forced degradation studies. When exposed to daylight for 48 hours, both as a solid and in a methanol (B129727) solution, eletriptan hydrobromide showed no significant degradation. pillbuys.com Similarly, exposure to fluorescent and UV light according to ICH guidelines also resulted in stability. ijpsr.com However, one study reported approximately 9% degradation after prolonged exposure to light (1.2 million lux hours, 200 w.hr/m2) over 18 days. researchgate.net While some degradation can occur under intense or prolonged light exposure, photolytic degradation does not appear to be a primary pathway for the formation of this compound under normal conditions. pillbuys.comijpcbs.com

Thermal Degradation Kinetics and Product Analysis

Forced degradation studies are instrumental in understanding the stability of pharmaceutical compounds. In the case of Eletriptan, thermal stress is a key factor that can lead to the formation of degradation products.

During a forced degradation study of Eletriptan hydrobromide at elevated temperatures (80–85 °C) in the presence of hydrogen peroxide in aqueous acetonitrile (B52724), a significant unknown impurity was formed. nih.gov The formation of this impurity was dependent on the concentration of the peroxide. nih.gov Specifically, with 10% (w/w) hydrogen peroxide, only 4.5% of the impurity was observed, whereas with 30% (w/w) hydrogen peroxide, the impurity level rose to 40–60%. nih.gov This impurity was identified as a tetracyclic compound, distinct from the N-oxide, indicating a complex degradation pathway under these specific stress conditions. beilstein-journals.orgnih.gov

While detailed kinetic data for the thermal degradation leading specifically to this compound is not extensively published in the provided results, studies on similar compounds show that N-oxide formation is a common thermal degradation pathway for molecules with tertiary amine groups. google.com The rate of formation would be expected to increase with temperature, following Arrhenius kinetics.

Table 1: Thermal Degradation of Eletriptan Hydrobromide in the Presence of Peroxide

| Condition | Temperature (°C) | Hydrogen Peroxide Conc. (w/w) | Major Impurity Formed (%) | Reference |

|---|---|---|---|---|

| Aqueous Acetonitrile | 80-85 | 10% | 4.5 | nih.gov |

pH and Solvent Effects on N-Oxide Formation

The formation of this compound is significantly influenced by the chemical environment, particularly the pH and the solvent system used.

pH Effects: The stability of Eletriptan and the propensity for N-oxide formation are pH-dependent. While specific studies detailing the optimal pH for this compound formation are not available in the search results, related research on other triptans and similar compounds indicates that pH plays a critical role. For instance, studies on the derivatization of Eletriptan for analytical purposes have optimized pH to achieve specific reactions, highlighting the sensitivity of the molecule to pH changes. In a study developing a liquid chromatographic method for Eletriptan, the mobile phase pH was controlled at 7.0, suggesting that neutral to slightly alkaline conditions are relevant for its stability and analysis. researchgate.net The formation of N-oxides from tertiary amines often occurs in neutral or slightly alkaline conditions where the amine is in its free base form and more susceptible to oxidation.

Solvent Effects: The choice of solvent is crucial in controlling the formation of this compound. The use of peroxide-free solvents is recommended to control the formation of this impurity during the final stages of synthesis. beilstein-journals.orgnih.gov The formation of a tetracyclic impurity at elevated temperatures was noted specifically in aprotic solvents like acetonitrile in the presence of peroxides. beilstein-journals.org This suggests that protic solvents might suppress this particular degradation pathway, though they may not prevent N-oxide formation. The synthesis of this compound isomers for use as reference standards was successfully carried out in methanol with aqueous hydrogen peroxide, catalyzed by ammonium molybdate. beilstein-journals.orgresearchgate.netnih.gov This indicates that alcoholic solvents can facilitate the oxidation of Eletriptan to its N-oxide in the presence of an oxidizing agent and a catalyst.

Mechanistic Insights into N-Oxide Formation from Eletriptan

Understanding the mechanism of this compound formation is essential for developing strategies to minimize its presence in the final drug product.

Identification of Intermediate Species in Degradation

The formation of this compound proceeds through the oxidation of the tertiary amine nitrogen on the pyrrolidine ring of the Eletriptan molecule. researchgate.netekb.eg In biological systems, this oxidation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 and flavin-containing monooxygenases (FMO). drugbank.commdpi.comnih.gov

In chemical synthesis and degradation, the reaction likely proceeds via a direct oxidation mechanism. When hydrogen peroxide is the oxidant, it can react with the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. This reaction can be catalyzed by metal ions, such as the molybdate used in the preparative synthesis of the N-oxide isomers. beilstein-journals.orgresearchgate.netnih.gov

While specific intermediate species in the formation of this compound are not detailed in the provided search results, the general mechanism for N-oxidation of tertiary amines by peroxides involves the formation of a transient hydroperoxy-amine adduct before the final N-oxide product is formed.

Advanced Analytical Method Development and Validation for Eletriptan N Oxide

Chromatographic Method Development for Quantification and Purity Control (Non-Clinical Matrices)

The successful separation and quantification of Eletriptan (B1671169) N-Oxide and its related substances necessitate a meticulous optimization of chromatographic conditions. This involves a careful selection of the stationary phase, mobile phase composition, and detection modality to achieve the desired resolution and sensitivity.

The choice of stationary phase is a critical first step in method development, as it dictates the primary mode of interaction between the analytes and the column.

C18 (Octadecyl Silane) Columns: Reversed-phase chromatography utilizing C18 columns is a prevalent technique for the analysis of Eletriptan and its impurities. researchgate.netresearchgate.net The hydrophobic nature of the C18 stationary phase allows for the retention of Eletriptan and its related compounds based on their lipophilicity. researchgate.net Efficient separation can be achieved on various C18 columns, including those from manufacturers like Phenomenex, Waters (XTerra™ and Zorbax Eclipse), and Thermo (Thermo-C18). researchgate.netpillbuys.comijpcbs.com The selection of a specific C18 column can influence the resolution and peak shape, necessitating evaluation of different brands and specifications. ijpsr.com For instance, a Purospher STAR RP-8e column has been successfully used to achieve good separation of Eletriptan and its impurities. ijpsr.com

HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For highly polar compounds that exhibit poor retention on traditional reversed-phase columns, HILIC offers a viable alternative. elementlabsolutions.comnih.gov This technique utilizes a polar stationary phase, such as bare silica (B1680970) or silica bonded with polar functional groups (e.g., amide, diol), and a mobile phase with a high concentration of organic solvent. elementlabsolutions.comnih.govnacalai.com The retention mechanism in HILIC is primarily based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase. elementlabsolutions.com While specific applications of HILIC for Eletriptan N-Oxide are not extensively detailed in the provided results, the polar nature of the N-oxide functional group suggests that HILIC could be a valuable tool for its separation, particularly for resolving it from other polar metabolites or impurities.

The mobile phase composition plays a crucial role in controlling the retention and elution of analytes.

Mobile Phase Composition: A typical mobile phase in reversed-phase HPLC for Eletriptan analysis consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pillbuys.comijpcbs.comijcepr.in The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds. For instance, buffers such as phosphate (B84403), acetate, and triethylamine (B128534) (TEA) solutions are commonly employed. researchgate.netpillbuys.comijpsr.com The concentration of the organic modifier influences the elution strength; a higher concentration generally leads to faster elution.

Gradient Elution: Gradient elution is often preferred over isocratic elution for separating complex mixtures containing compounds with a wide range of polarities, such as Eletriptan and its degradation products. pillbuys.comijpsr.comthermofisher.com A gradient program involves changing the composition of the mobile phase over the course of the analysis. For example, a method for separating Eletriptan and its impurities utilized a gradient program with a mobile phase consisting of a phosphate buffer (pH 4.0) and a solvent mixture of acetonitrile, water, and tetrahydrofuran. ijpsr.com This allows for the effective separation of both early- and late-eluting peaks within a reasonable run time.

The following table summarizes a representative gradient elution program for the analysis of Eletriptan and its impurities:

| Time (min) | Mobile Phase A (%) (Phosphate Buffer, pH 4.0) | Mobile Phase B (%) (Acetonitrile:Water:Tetrahydrofuran) |

| 0.01 | 75 | 25 |

| 30 | 60 | 40 |

| 40 | 35 | 65 |

| 50 | 35 | 65 |

| 52 | 75 | 25 |

| 60 | 75 | 25 |

| Data sourced from a study on the determination of Eletriptan hydrobromide related substances. ijpsr.com |

The choice of detector is determined by the physicochemical properties of the analyte and the required sensitivity and selectivity of the method.

UV/PDA Detection: Ultraviolet (UV) detection is a widely used and robust technique for the analysis of chromophoric compounds like Eletriptan. ijpcbs.comijcepr.inijpsjournal.com The detection wavelength is typically set at or near the maximum absorbance of the analyte to ensure high sensitivity. For Eletriptan, common detection wavelengths include 223 nm, 225 nm, and 228 nm. researchgate.netijpcbs.comasianpubs.org A Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for peak purity analysis and identifying co-eluting impurities. researchgate.netijpsjournal.com

Mass Spectrometry (MS) Detection: Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high selectivity and sensitivity, and offers structural information about the analytes. pillbuys.comnih.govsci-hub.st This is particularly valuable for identifying and characterizing unknown impurities and degradation products, including this compound. nih.govresearchgate.net LC-MS was used to identify various impurities formed during the manufacturing of Eletriptan hydrobromide. nih.gov

This compound can exist as isomers, and their separation is crucial for accurate quantification and impurity profiling. nih.gov

Preparative HPLC: Preparative High-Performance Liquid Chromatography (HPLC) has been successfully employed to separate the isomers of this compound. nih.gov This technique allows for the isolation of individual isomers for further characterization by other analytical methods like NMR spectroscopy. nih.gov

Chiral Chromatography: For enantiomeric isomers, chiral stationary phases (CSPs) are necessary to achieve separation. asianpubs.orggoogle.com While the provided information primarily discusses the separation of the (S)-isomer of Eletriptan from the parent drug, the principles of chiral chromatography could be applied to separate chiral N-oxide isomers if they exist. asianpubs.org The selection of the appropriate chiral column and mobile phase is critical for achieving the desired resolution. asianpubs.org For example, a Chiralpak AD column with a mobile phase of n-hexane, ethanol (B145695), diethylamine, and trifluoroacetic acid has been used for the enantiomeric purity of Eletriptan. asianpubs.org

Selection of Detection Modalities (e.g., UV, PDA, MS)

Method Validation Parameters Adhering to Regulatory Guidelines (e.g., ICH Q2(R1))

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. globalresearchonline.netiosrphr.orgeuropa.eu The validation is performed according to the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. globalresearchonline.neteuropa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.netglobalresearchonline.netiosrphr.org

Forced Degradation Studies: To demonstrate specificity, forced degradation studies are conducted by subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. pillbuys.comijpcbs.comijpsr.com The analytical method must be able to separate the main drug peak from any degradation products that are formed. researchgate.net In the case of Eletriptan, it has been shown to be susceptible to degradation under oxidative conditions, leading to the formation of this compound. ijpsr.com The analytical method should demonstrate a clear separation between Eletriptan and its N-oxide. ijpsr.com

The following table summarizes the results of forced degradation studies for Eletriptan, indicating the conditions under which degradation was observed:

| Stress Condition | Observation |

| Acid Hydrolysis | Stable |

| Basic Hydrolysis | Stable |

| Thermal Stress | Stable |

| Humidity Stress | Stable |

| Photolytic Stress | Stable |

| Oxidative Hydrolysis | Significant degradation, formation of a major degradation product |

| Data sourced from forced degradation studies of Eletriptan hydrobromide. ijpsr.com |

Peak Purity Analysis: The use of a PDA detector allows for peak purity analysis, which confirms that the analyte peak is not co-eluting with any other substance. researchgate.net This is a crucial aspect of demonstrating the specificity of the method.

Linearity and Calibration Range Determination

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. For this compound, which is often analyzed as a related substance or impurity of Eletriptan, establishing a linear relationship is crucial for accurate quantification.

In the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, the linearity for this compound (identified as Impurity-III) and other related substances was rigorously assessed. ijpsr.com The method demonstrated linearity over a concentration range of 0.09 to 1.4 µg/mL. ijpsr.com The correlation coefficient (r) derived from the calibration curve was greater than 0.999, indicating a strong linear relationship between the concentration and the detector response. ijpsr.comijpsr.com Similarly, a validated Ultra-Performance Liquid Chromatography (UPLC) method for Eletriptan and its impurities also confirmed linearity, which is a prerequisite for analyzing related compounds like the N-oxide. researchgate.net

The calibration range is determined by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing analyte concentrations within that range. ich.org For related substances like this compound, this range typically covers from the limit of quantification (LOQ) to approximately 150% of the impurity specification level. ijpsr.com

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is typically determined through recovery studies by spiking a sample matrix with a known quantity of the analyte. For this compound, accuracy was evaluated by spiking the drug substance with the impurity at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit). ijpsr.comresearchgate.net The recovery of this compound and other impurities was found to be within the range of 98.6% to 102.3%, demonstrating a high degree of accuracy for the analytical method. ijpsr.comijpsr.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same conditions.

Intermediate Precision (Inter-day Ruggedness): This evaluates the precision within the same laboratory but considers variations such as different days, analysts, or equipment.

| Parameter | Finding | Source |

|---|---|---|

| Accuracy (% Recovery) | 98.6% - 102.3% | ijpsr.comijpsr.com |

| Precision (%RSD) | < 2.0% | ijpsr.comresearchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

These limits are critical for the analysis of impurities and degradation products, as they define the sensitivity of the method. For this compound, the LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ich.org In a validated UPLC method for Eletriptan-related impurities, the LOD was found to be in the range of 0.16 to 0.24 µg/mL, and the LOQ was in the range of 0.49 to 0.74 µg/mL. researchgate.net

| Parameter | Concentration Range (µg/mL) | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.16 - 0.24 | researchgate.net |

| Limit of Quantification (LOQ) | 0.49 - 0.74 | researchgate.net |

Evaluation of Robustness and Ruggedness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. ich.org For HPLC-based methods, these variations can include changes in mobile phase composition (e.g., ±5% acetonitrile), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). nih.gov In one study, the robustness of a method for Eletriptan and its impurities was evaluated by monitoring the chromatographic resolution between the closest eluting peaks under modified conditions; no significant changes were observed, demonstrating sufficient robustness. researchgate.net

Ruggedness (or Intermediate Precision) assesses the reproducibility of test results under varied conditions, such as different analysts, instruments, or laboratories. gavinpublishers.com A UPLC method was shown to be rugged, with the percentage bias between two different sets of conditions for retention time and peak area being within ±0.36 and ±0.64, respectively, for all impurities. researchgate.net

Sample Preparation Techniques for Trace Analysis of this compound

Effective sample preparation is essential for trace analysis, as it serves to isolate and concentrate the analyte of interest from complex matrices, thereby removing interferences and enhancing detection sensitivity.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.com For a polar metabolite like this compound, a general SPE protocol would involve a reversed-phase or ion-exchange mechanism. A patent for highly pure Eletriptan describes the isolation of the this compound impurity using column chromatography with silica gel as the stationary phase, which is a form of solid-phase separation. google.com

A typical SPE protocol for isolating this compound from a liquid sample would include the following steps:

Conditioning: The SPE sorbent (e.g., C18 or a mixed-mode cation exchange) is conditioned first with an organic solvent like methanol, followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase. sigmaaldrich.commdpi.com

Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge at a controlled flow rate to ensure proper interaction between the analyte and the sorbent.

Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering compounds while retaining the analyte of interest. The wash solvent is typically not strong enough to elute the target analyte.

Elution: The retained this compound is eluted from the sorbent using a strong organic solvent, often modified with an acid or base to disrupt interactions and ensure complete recovery. sigmaaldrich.com The collected eluate can then be analyzed directly or after evaporation and reconstitution.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com Optimizing an LLE protocol is critical for achieving high recovery and clean extracts.

Key parameters for optimizing the LLE of this compound include:

Solvent Selection: The choice of organic solvent is paramount. The solvent should have a high affinity for this compound but low miscibility with the aqueous sample matrix. The polarity of the solvent is adjusted to maximize the partition coefficient (K) of the analyte.

pH Adjustment: this compound contains basic nitrogen atoms. Adjusting the pH of the aqueous sample is crucial to control its ionization state. To extract it into an organic phase, the pH of the aqueous layer is typically adjusted to be at least 2 units above the pKa of the analyte, rendering it in its neutral, more organic-soluble form.

Salting-Out Effect: The solubility of polar analytes in the aqueous phase can be decreased by adding a high concentration of an inert salt (e.g., sodium chloride or sodium sulfate). chromatographyonline.com This effect drives the analyte into the organic phase, thereby increasing the extraction efficiency.

Solvent-to-Sample Ratio and Extraction Time: Optimizing the volume ratio of the organic solvent to the aqueous sample and the duration and vigor of mixing ensures that equilibrium is reached and recovery is maximized. chromatographyonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Eletriptan |

| This compound |

| Acetonitrile |

| Methanol |

| Tetrahydrofuran |

| Sodium Chloride |

| Sodium Sulfate |

Derivatization Strategies for Enhanced Detection

In the context of the analytical method development for this compound, the application of derivatization strategies specifically for the enhanced detection of the N-oxide functional group is not a widely documented or common practice in the reviewed scientific literature. Analytical methods for Eletriptan and its impurities, including this compound, predominantly rely on direct detection techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection. google.comijpcbs.comijpsr.com

The rationale for the limited use of derivatization for this compound may be attributed to the following factors:

Sufficient Sensitivity of Direct Methods: Modern analytical instruments, particularly LC-MS, offer high sensitivity and selectivity for the direct detection of this compound at the concentration levels typically encountered in impurity profiling and metabolic studies. researchgate.net

Chemical Nature of the N-Oxide: The N-oxide functional group, a coordinate covalent bond between nitrogen and oxygen, does not readily lend itself to the common derivatization reactions used for other functional groups like primary or secondary amines.

While direct derivatization of the N-oxide moiety is not prevalent, it is pertinent to mention derivatization strategies applied to the parent compound, Eletriptan, as this highlights the analytical chemistry approaches available for related structures. Eletriptan possesses a secondary amine within its indole (B1671886) structure, which can be targeted for derivatization to enhance detection. scielo.br

One such reported method involves the derivatization of the secondary amino group of Eletriptan with 7-Chloro-4-Nitrobenzofurazan (NBD-Cl). scielo.brscielo.br This reaction yields a highly colored and fluorescent product, which allows for sensitive spectrophotometric and spectrofluorimetric quantification. scielo.brscielo.brresearchgate.net

The reaction between Eletriptan and NBD-Cl proceeds under optimized conditions to form a stable derivative suitable for analysis. The key parameters for this derivatization are summarized in the table below.

Table 1: Optimized Conditions for Derivatization of Eletriptan with NBD-Cl

| Parameter | Optimal Condition |

|---|---|

| Derivatizing Reagent | 7-Chloro-4-Nitrobenzofurazan (NBD-Cl) |

| pH | 8.0 (using borate (B1201080) buffer) |

| Temperature | 80 °C |

| Heating Time | 30 minutes |

| Detection Method | Spectrophotometry / Spectrofluorimetry |

Data sourced from references scielo.brresearchgate.net.

It is crucial to reiterate that this derivatization targets the secondary amine of the indole ring in Eletriptan and not the tertiary amine N-oxide in its metabolite. scielo.br The synthesis of this compound is typically performed for its use as a reference standard in impurity analysis, where its detection is achieved directly by HPLC. beilstein-journals.org

Eletriptan N Oxide As a Pharmaceutical Impurity: Profiling and Control

Regulatory Landscape for Pharmaceutical Impurities and Degradation Products (ICH Q3A, Q3B, Q3C, Q3D)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that provide a framework for the control of impurities in pharmaceutical products. gmpinsiders.compharmaffiliates.com These guidelines are essential for ensuring that medicines meet uniform global standards for quality and safety. biotech-spain.com The primary guidelines governing impurities are Q3A, Q3B, Q3C, and Q3D.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides recommendations on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It classifies impurities into organic, inorganic, and residual solvents. ich.orgslideshare.net Organic impurities, such as Eletriptan (B1671169) N-Oxide, can arise during the manufacturing process or storage of the drug substance and may include starting materials, by-products, intermediates, or degradation products. ich.org The guideline establishes thresholds for reporting, identification, and qualification of these impurities based on the maximum daily dose of the drug substance. ich.orgslideshare.net An impurity is considered qualified if its safety has been established through adequate testing in safety and/or clinical studies. ich.org

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that are classified as degradation products in new drug products. ich.orgeuropa.eu Degradation products may result from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. slideshare.netfda.gov Q3B(R2) sets thresholds for reporting, identifying, and qualifying degradation products observed during stability studies. ich.orgslideshare.net The impurity profiles of batches representative of the proposed commercial process are compared with those of batches used in development to ensure consistency. fda.gov

ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. ich.org It sets Permitted Daily Exposure (PDE) values for various elemental impurities based on their toxicity data. ich.orggmp-compliance.org The guideline applies to new finished drug products and requires a risk assessment to evaluate the potential presence of elemental impurities from sources such as the API, excipients, or manufacturing equipment. ich.org

The following table summarizes the key focus of each ICH guideline:

| Guideline | Title | Scope |

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the qualification and control of impurities in new drug substances. europa.eujpionline.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the reporting and control of degradation products in new drug products. europa.euslideshare.net |

| ICH Q3C(R8) | Guideline for Residual Solvents | Recommends acceptable limits for residual solvents in pharmaceuticals based on risk assessment. ich.orgtga.gov.au |

| ICH Q3D(R2) | Guideline for Elemental Impurities | Implements a risk-based approach to control elemental impurities in drug products. ich.orgtga.gov.au |

Identification and Quantification of Eletriptan N-Oxide in Drug Substance Synthesis

The control of this compound begins with the synthesis of the Eletriptan drug substance. Robust analytical methods are required to detect, identify, and quantify this impurity to ensure the quality of the final API.

Detection in Raw Materials and Intermediate Products

The potential for this compound to be present in the final drug substance can originate from impurities in starting materials or intermediates used in the synthesis. A thorough understanding of the synthetic route is crucial to identify potential sources. Analytical methods, primarily high-performance liquid chromatography (HPLC), are employed to screen raw materials and intermediates for the presence of the N-oxide or precursors that could lead to its formation. Early detection allows for the implementation of purification steps or modification of the synthetic process to minimize the carry-over of this impurity into the final API.

Monitoring During Active Pharmaceutical Ingredient (API) Manufacturing

During the manufacturing of the Eletriptan API, in-process controls are essential for monitoring the formation of impurities like this compound. The manufacturing process itself, particularly steps involving oxidation, can be a source of N-oxide formation. HPLC methods are the standard for monitoring the impurity profile of the API at various stages of production. These methods must be validated to be specific, sensitive, and accurate for the quantification of this compound. By monitoring impurity levels throughout the manufacturing process, adjustments can be made to process parameters to control the formation of this compound and ensure that the final API meets the required specifications as defined by ICH Q3A(R2). ich.orggandlscientific.com

This compound as a Degradation Product in Pharmaceutical Formulations

This compound can also form as a degradation product in the finished pharmaceutical formulation during its shelf life. Stability studies are therefore critical to understand the potential for its formation and to establish appropriate control measures.

Forced Degradation Studies to Understand N-Oxide Formation

Forced degradation, or stress testing, is a key component in the development of a stability-indicating analytical method. These studies involve subjecting the drug product to harsh conditions, such as heat, humidity, light, and oxidative stress, to accelerate the formation of degradation products. For Eletriptan, oxidative stress conditions, often using hydrogen peroxide, are particularly relevant for investigating the formation of this compound. The results from these studies help to elucidate the degradation pathway and identify potential degradation products like the N-oxide. This information is crucial for developing an analytical method that can separate and quantify this compound from Eletriptan and other potential degradants.

The following table outlines typical conditions used in forced degradation studies:

| Stress Condition | Typical Parameters | Potential Impact on Eletriptan |

| Oxidative | 3% - 30% Hydrogen Peroxide (H₂O₂) | Formation of this compound |

| Thermal | 60°C - 80°C | General degradation |

| Acid Hydrolysis | 0.1M - 1M HCl | Formation of acid-labile degradants |

| Base Hydrolysis | 0.1M - 1M NaOH | Formation of base-labile degradants |

| Photolytic | ICH-compliant light/UV exposure | Formation of light-sensitive degradants |

Long-Term and Accelerated Stability Studies of this compound

To ensure the quality of the drug product throughout its shelf life, long-term and accelerated stability studies are conducted according to ICH guidelines. These studies involve storing the drug product under specific temperature and humidity conditions for a defined period. Samples are pulled at predetermined time points and analyzed for the presence of degradation products, including this compound.

Accelerated stability studies (e.g., 40°C / 75% RH for 6 months) are designed to predict the long-term stability of the product.

Long-term stability studies (e.g., 25°C / 60% RH for 24 months or longer) are conducted to establish the product's shelf life and recommended storage conditions.

The data from these studies are used to set the acceptance criteria for this compound in the drug product specification, ensuring that its level remains below the qualification threshold defined by ICH Q3B(R2) throughout the product's shelf life. ich.orgslideshare.net

Kinetic Modeling of N-Oxide Degradation Pathways

Kinetic modeling of degradation pathways is essential for predicting the shelf-life of a drug substance and understanding the rate at which impurities form or degrade over time. For this compound, a known degradation product of Eletriptan, such modeling would focus on quantifying its rate of formation from Eletriptan and its own subsequent degradation into other products under various environmental conditions. beilstein-journals.orgpmda.go.jp